molecular formula C8H15NO B13326864 3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole

3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B13326864
M. Wt: 141.21 g/mol
InChI Key: CSLIDOLMRRXRSF-UHFFFAOYSA-N
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Description

3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole is a chemical compound with the molecular formula C8H15NO It is a heterocyclic compound that contains both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a furan derivative with an amine under acidic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific combination of furan and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole

InChI

InChI=1S/C8H15NO/c1-7-3-9-4-8(7,2)6-10-5-7/h9H,3-6H2,1-2H3

InChI Key

CSLIDOLMRRXRSF-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(COC2)C

Origin of Product

United States

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